molecular formula C7H19F2NO4PS2+ B6296022 Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide CAS No. 1312790-50-3

Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide

Cat. No.: B6296022
CAS No.: 1312790-50-3
M. Wt: 314.3 g/mol
InChI Key: QQLKWAIFMCLFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide is a compound that belongs to the class of ionic liquids. These are salts in the liquid state that are composed entirely of ions. This compound is known for its high thermal stability, low volatility, and excellent solubility in various organic solvents.

Mechanism of Action

Target of Action

Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide, also known as TBATs, is primarily targeted towards enhancing the electrochemical activity of lithium-ion batteries . It interacts with the lithium ions in the battery, thereby improving its properties .

Mode of Action

TBATs improves the electrochemical activity of lithium-ion batteries by enhancing their conductivity and charge-discharge capacity . This is achieved by the addition of organic electrolytes such as ethylene carbonate, dimethyl carbonate, or diethyl carbonate to these ionic liquids .

Biochemical Pathways

The primary biochemical pathway affected by TBATs involves the transport of lithium ions within a battery. This process occurs as a result of an electrochemical window created over the cell . The distinct peaks specify a two-step process for Li+ intercalation/de-intercalation .

Result of Action

The result of TBATs action is a significant improvement in the conductivity and operative voltage of the lithium-ion battery . This leads to an increase in the battery’s overall performance, making it a promising energy storage for electric vehicle technology .

Action Environment

The action of TBATs is influenced by the polymer type and ratio in the battery system . For instance, a remarkable increase in permeability was achieved for TBATs-based composites upon increasing the PVDF ratio . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the composition of the battery system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl(methyl)phosphonium bis(fluorosulfonyl)imide typically involves the reaction of triethyl(methyl)phosphonium chloride with lithium bis(fluorosulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction[2][2].

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency[2][2].

Chemical Reactions Analysis

Types of Reactions

Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and alkoxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts .

Scientific Research Applications

Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Triethyl(methyl)phosphonium bis(trifluoromethylsulfonyl)imide
  • Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide
  • Diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate

Uniqueness

Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide is unique due to its combination of high thermal stability, low volatility, and excellent solubility in organic solvents. These properties make it particularly suitable for applications in high-temperature processes and as a solvent for challenging chemical reactions .

Properties

IUPAC Name

N-fluorosulfonylsulfamoyl fluoride;triethyl(methyl)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18P.F2HNO4S2/c1-5-8(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;3H/q+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLKWAIFMCLFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C)(CC)CC.N(S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19F2NO4PS2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide
Reactant of Route 2
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.